molecular formula C24H37N5O3S3 B1667283 Biotin-HPDP CAS No. 129179-83-5

Biotin-HPDP

Cat. No. B1667283
CAS RN: 129179-83-5
M. Wt: 539.8 g/mol
InChI Key: QLPHBNRMJLFRGO-YDHSSHFGSA-N
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Description

Biotin-HPDP, also known as N-[6-(biotinamido)hexyl]-3’-(2’-pyridyldithio)propionamide, is a membrane-permeable biotin labeling reagent. It is widely used in biochemical research for its ability to react with sulfhydryl (-SH) groups, forming a reversible disulfide bond. This property makes it particularly useful for labeling and purifying proteins and other molecules that contain sulfhydryl groups .

Biochemical Analysis

Biochemical Properties

Biotin-HPDP specifically reacts with reduced thiols (-SH) in near-neutral buffers to form reversible disulfide bonds . This property allows this compound to interact with enzymes, proteins, and other biomolecules that contain sulfhydryl groups . The nature of these interactions is covalent, forming a disulfide bond between the target sulfhydryl molecule and the biotin group .

Cellular Effects

The effects of this compound on cells are primarily related to its ability to label proteins via covalent disulfide bond formation . This labeling can influence cell function by modifying the activity of proteins involved in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its ability to form reversible disulfide bonds with sulfhydryl groups on proteins . This can result in changes in gene expression and enzyme activity, as the biotin tag can be recognized and bound by avidin, streptavidin, or NeutrAvidin Protein .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The disulfide bond formed between the target sulfhydryl molecule and the biotin group can be cleaved by reducing agents . This allows for the release of the biotin group and the regeneration of the protein in its original, unmodified form .

Metabolic Pathways

This compound is involved in the metabolic pathway of protein biotinylation . It interacts with enzymes and cofactors that contain sulfhydryl groups, forming a disulfide bond .

Transport and Distribution

This compound is a membrane-permeable compound . This allows it to be transported and distributed within cells and tissues, interacting with proteins that contain sulfhydryl groups .

Subcellular Localization

The subcellular localization of this compound is likely to be widespread due to its membrane-permeable nature . It can interact with proteins in various compartments or organelles that contain sulfhydryl groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: Biotin-HPDP is synthesized through a multi-step process involving the reaction of biotin with a pyridyldithiol compound. The synthesis typically involves the following steps:

    Activation of Biotin: Biotin is first activated by reacting with a suitable activating agent to form an intermediate.

    Coupling Reaction: The activated biotin intermediate is then reacted with a pyridyldithiol compound to form this compound.

    Purification: The final product is purified using chromatographic techniques to obtain this compound with high purity.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the coupling reaction and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: Biotin-HPDP primarily undergoes reactions with sulfhydryl groups, forming disulfide bonds. The key reactions include:

Common Reagents and Conditions:

    Reagents: Common reagents used in reactions with this compound include DTT, TCEP, and other reducing agents.

    Conditions: The reactions are typically carried out in near-neutral buffers (pH 6.5 to 7.5) such as phosphate-buffered saline (PBS). .

Major Products:

properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[6-[3-(pyridin-2-yldisulfanyl)propanoylamino]hexyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H37N5O3S3/c30-20(10-4-3-9-19-23-18(17-33-19)28-24(32)29-23)25-13-6-1-2-7-14-26-21(31)12-16-34-35-22-11-5-8-15-27-22/h5,8,11,15,18-19,23H,1-4,6-7,9-10,12-14,16-17H2,(H,25,30)(H,26,31)(H2,28,29,32)/t18-,19-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPHBNRMJLFRGO-YDHSSHFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCCNC(=O)CCSSC3=CC=CC=N3)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCCNC(=O)CCSSC3=CC=CC=N3)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37N5O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90580280
Record name 5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-(6-{3-[(pyridin-2-yl)disulfanyl]propanamido}hexyl)pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90580280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

539.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

129179-83-5
Record name 5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-(6-{3-[(pyridin-2-yl)disulfanyl]propanamido}hexyl)pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90580280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Biotin-HPDP and what is its primary use in research?

A1: this compound (N-(6-[Biotinamido]hexyl)-3'-(2'-pyridyldithio)propionamide) is a heterobifunctional crosslinker frequently employed in research for labeling and detecting biomolecules. Its structure allows it to react with sulfhydryl groups (-SH) on proteins and other biomolecules, forming a stable disulfide bond. The biotin moiety enables the labeled molecules to be easily detected or purified using avidin-biotin interactions, which are known for their high affinity and specificity. [, , , , , ]

Q2: How does this compound interact with its target molecules?

A2: this compound reacts specifically with free sulfhydryl groups, primarily those found on cysteine residues within proteins. The reaction involves the thiol group (-SH) of the cysteine residue attacking the disulfide bond within this compound. This nucleophilic attack leads to the cleavage of the disulfide bond and the formation of a new disulfide bond between the biotinylated portion of this compound and the target cysteine residue. [, , ]

Q3: How does the concentration of this compound impact its use in nanoparticle-based detection systems?

A4: In a study utilizing gold nanoparticles for biomolecule detection on a quartz crystal microbalance (QCM), researchers found that controlling the biotin density on the gold nanoparticle surface was critical for preventing non-specific aggregation. The study showed that a concentration of 10 μM this compound was crucial for maintaining good dispersion and long-term stability of the biotin-conjugated gold nanoparticles. This controlled modification allowed for the development of a highly sensitive detection system for streptavidin, achieving a detection limit of 1 ng/mL. []

Q4: Are there any studies demonstrating the impact of pH on the reaction kinetics of this compound?

A5: Research investigating the kinetics of coupling reactions using this compound with guanosine-5'-monothiophosphate (GMPS) and 5'-GMPS-primed RNA as substrates revealed a significant pH dependency. The study found that the second-order rate constant (k2) for the reaction between this compound and GMPS increased significantly as the pH decreased. For instance, lowering the pH from 8 to 4 resulted in a 67-fold increase in the k2 value. This highlights the importance of pH control for optimizing modification reactions involving this compound. []

Q5: How is this compound used to study the effects of S-nitrosylation on protein function?

A6: this compound is a valuable tool in the biotin switch technique, a method for detecting S-nitrosylated proteins. This technique is particularly useful for understanding how nitric oxide (NO) modifies protein function through S-nitrosylation. In studies focusing on the regulation of glucokinase (GK) activity in pancreatic β cells, this compound was instrumental in demonstrating that insulin stimulates NO production, leading to GK S-nitrosylation. [, , , ] This modification was found to affect GK's association with secretory granules and its overall conformation. Further, the study revealed that mutating the cysteine residue targeted by S-nitrosylation altered GK's subcellular localization, emphasizing the role of this modification in regulating GK activity. [, , , ]

Q6: Can this compound be used to study protein glutathionylation?

A7: Yes, this compound is a key component in identifying and quantifying proteins that undergo S-glutathionylation, a reversible post-translational modification influenced by redox signaling. Researchers studying the effects of hydrogen peroxide (H2O2) on African trypanosomes used this compound to label and enrich glutathionylated proteins. This approach, coupled with mass spectrometry, helped identify specific proteins exhibiting H2O2-induced changes in glutathionylation levels. []

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